molecular formula C15H14N2 B12412242 6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6

6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6

Cat. No.: B12412242
M. Wt: 228.32 g/mol
InChI Key: AWEWSJJCANQFRB-ALEXJTRMSA-N
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Description

6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6 is a deuterated derivative of 6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine. This compound is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The deuterated form is often used in research to study metabolic pathways and improve the pharmacokinetic properties of drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6 typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminopyridine and 4-methylbenzaldehyde.

    Cyclization Reaction: The key step involves the cyclization of 2-aminopyridine with 4-methylbenzaldehyde under acidic conditions to form the imidazo[1,2-a]pyridine core.

    Deuteration: The final step involves the introduction of deuterium atoms. This can be achieved through catalytic hydrogen-deuterium exchange reactions using deuterium gas or deuterated solvents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6 has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The deuterated form may exhibit altered metabolic pathways, resulting in improved pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine: The non-deuterated form of the compound.

    2-Phenylimidazo[1,2-a]pyridine: Lacks the methyl groups.

    2-(4-Chlorophenyl)imidazo[1,2-a]pyridine: Contains a chlorine atom instead of a methyl group.

Uniqueness

The deuterated form, 6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6, is unique due to its enhanced stability and altered metabolic profile. This makes it particularly valuable in pharmacokinetic studies and drug development.

Properties

Molecular Formula

C15H14N2

Molecular Weight

228.32 g/mol

IUPAC Name

5,7,8-trideuterio-2-(4-methylphenyl)-6-(trideuteriomethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C15H14N2/c1-11-3-6-13(7-4-11)14-10-17-9-12(2)5-8-15(17)16-14/h3-10H,1-2H3/i2D3,5D,8D,9D

InChI Key

AWEWSJJCANQFRB-ALEXJTRMSA-N

Isomeric SMILES

[2H]C1=C(C2=NC(=CN2C(=C1C([2H])([2H])[2H])[2H])C3=CC=C(C=C3)C)[2H]

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C

Origin of Product

United States

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